molecular formula C28H24ClNO3 B063064 (S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate CAS No. 181139-72-0

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

Cat. No. B063064
M. Wt: 457.9 g/mol
InChI Key: KPCSDMZEMDMWKQ-SPNSGGJLSA-N
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Description

This compound belongs to the chemical family characterized by their complex structures and functions, often related to quinoline derivatives. These compounds have been studied for various applications, including their biochemical and pharmacological properties. However, our focus is strictly on the chemical and physical aspects.

Synthesis Analysis

The synthesis of similar quinoline derivatives involves multiple steps, including condensation, cyclization, and functional group modifications. For example, compounds similar to the target molecule have been synthesized through methods like Michael addition or through the reaction of different organic intermediates in the presence of bases or catalysts (Minegishi et al., 2015; Ukrainets et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives includes a benzene ring fused to a pyridine ring, which in this case is further modified by various functional groups leading to significant changes in chemical behavior. The exact structure analysis requires tools like X-ray crystallography or NMR to determine the arrangement of atoms and the stereochemistry of the molecule.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The presence of functional groups such as esters or ketones within the structure affects its reactivity and the type of reactions it can undergo (Fathalla & Pazdera, 2007).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. These properties are influenced by the molecular structure and functional groups present in the compound. For instance, the solubility in different solvents can vary significantly based on the polarity and the presence of hydrogen-bonding sites.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are defined by the molecular framework and the electron distribution within the molecule. The chemical behavior in reactions such as acid-base reactions, redox reactions, and others can provide insights into the compound's reactivity and potential applications in synthesis and other areas.

References

Scientific Research Applications

Organic Optoelectronics and OLED Devices

One significant application area for related compounds is in the development of materials for organic light-emitting diodes (OLEDs). The design and synthesis of organic semiconductors, including materials based on 7-chloroquinoline structures, have been explored for their potential in OLED applications due to their promising optoelectronic properties (Squeo & Pasini, 2020). These materials offer advantages in light emission efficiency and are being researched for their potential as 'metal-free' infrared emitters.

Organic Synthesis and Pharmaceutical Applications

Compounds similar to "(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate" are also vital in organic synthesis, serving as precursors for a wide range of bioactive molecules. For instance, methyl-2-formyl benzoate is known for its versatility as a synthetic substrate in producing medical products due to its antifungal, antihypertensive, anticancer, and other pharmacological activities (Farooq & Ngaini, 2019). This highlights the importance of related compounds in drug discovery and development processes.

Environmental Impact and Treatment Technologies

Additionally, the study of related quinoline derivatives in environmental contexts, particularly regarding their degradation and the treatment of pollutants, is crucial. Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen, a compound related to the chemical class of "(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate," demonstrating the environmental relevance of these compounds. These processes lead to various by-products, indicating the complex interactions such compounds have with environmental treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSDMZEMDMWKQ-SPNSGGJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

CAS RN

181139-72-0, 142569-69-5
Record name Methyl 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181139-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(3S)-3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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